

Application Note: NMR Analysis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

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Abstract

This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**, a key intermediate in the synthesis of various biologically active compounds. The following sections outline the experimental procedure for acquiring ^1H and ^{13}C NMR spectra, present the spectral data in a tabulated format, and include a visual representation of the molecular structure with key NMR correlations.

Introduction

1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde is a versatile synthetic intermediate. Its structural elucidation is crucial for ensuring purity and confirming its identity during multi-step syntheses. NMR spectroscopy is the most powerful technique for the non-destructive analysis of this compound, providing detailed information about its molecular structure. This application note serves as a practical guide for researchers utilizing NMR for the characterization of this and similar indole derivatives.

Predicted NMR Spectral Data

While a publicly available, fully assigned NMR spectrum for **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde** is not readily available, the following data is predicted based on the analysis of structurally similar compounds, notably 1-benzyl-1H-indole-3-carbaldehyde.^[1] The presence of the electron-withdrawing chlorine atom on the benzyl ring is expected to induce slight downfield shifts in the signals of the benzyl protons and carbons.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.02	s	1H	H-9 (CHO)
8.35	d	1H	H-4
7.75	s	1H	H-2
7.42-7.30	m	3H	H-5, H-6, H-7
7.28	s	1H	H-2'
7.25-7.18	m	3H	H-4', H-5', H-6'
5.40	s	2H	H-8 (CH ₂)

¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
184.7	C-9 (CHO)
138.5	C-7a
137.2	C-1'
135.5	C-3'
134.8	C-3
130.2	C-5'
129.5	C-6'
127.8	C-4'
127.4	C-2'
125.8	C-2
124.3	C-6
123.2	C-4
122.4	C-5
118.8	C-3a
110.5	C-7
50.5	C-8 (CH ₂)

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**.

1. Sample Preparation

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Nuclei: ^1H and ^{13}C .
- Temperature: 298 K.

3. ^1H NMR Acquisition

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-32.

4. ^{13}C NMR Acquisition

- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: ~1.5 seconds.
- Relaxation Delay: 5 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

5. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

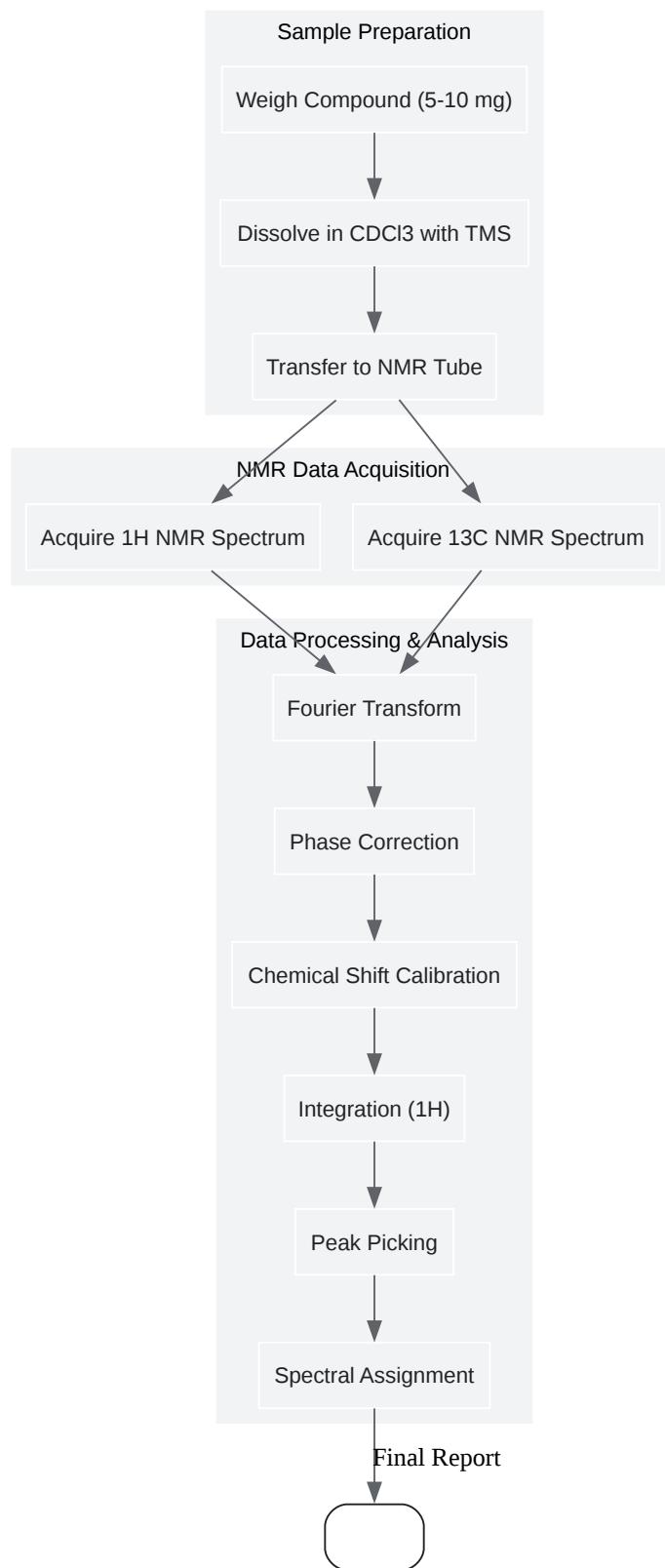
Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde** with atom numbering for NMR assignments.

Caption: Structure of **1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde**.

Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of the title compound.



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Caption: Workflow for NMR analysis.

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References

- 1. rsc.org [rsc.org]
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